molecular formula C15H24N4O2 B2948383 N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide CAS No. 931602-05-0

N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide

Cat. No.: B2948383
CAS No.: 931602-05-0
M. Wt: 292.383
InChI Key: GYARRKFALPAOCI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclohexyl group, a methyl group, and a 3-oxopiperazin-1-yl moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide typically involves multiple steps, starting with the formation of the cyanocyclohexyl group This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide or iodide ions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide may have biological activity and could be explored for its potential as a drug candidate. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: The compound's potential medicinal applications could include its use as a therapeutic agent. Research into its pharmacokinetics, pharmacodynamics, and toxicity would be necessary to determine its suitability for medical use.

Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding or inhibition, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide: This compound is structurally similar but lacks the 3-oxopiperazin-1-yl moiety.

  • N-methyl-2-(3-oxopiperazin-1-yl)propanamide: This compound lacks the cyanocyclohexyl group.

Uniqueness: N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide is unique due to the combination of the cyanocyclohexyl group and the 3-oxopiperazin-1-yl moiety. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(3-oxopiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-12(19-9-8-17-13(20)10-19)14(21)18(2)15(11-16)6-4-3-5-7-15/h12H,3-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYARRKFALPAOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1(CCCCC1)C#N)N2CCNC(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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